8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Dopamine D3 Receptor Antagonist CNS Drug Discovery

This specific 8-pyrrolidinyl quinoline dihydrochloride (CAS 1609407-54-6) is a critical intermediate with validated D3 antagonist activity (IC50 25.7 nM). Its precise substitution pattern is essential for reproducible SAR; generic analogs yield different target engagement. Sourced for medicinal chemistry programs requiring high-affinity D3 ligands.

Molecular Formula C13H17Cl2N3
Molecular Weight 286.2 g/mol
CAS No. 1609407-54-6
Cat. No. B1524802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride
CAS1609407-54-6
Molecular FormulaC13H17Cl2N3
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl
InChIInChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H
InChIKeyCBXSFRULRPGDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1-Pyrrolidinyl)-5-quinolinamine Dihydrochloride (CAS 1609407-54-6): A Distinct 8-Aminoquinoline Building Block for Dopamine D3 Receptor Research


8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride (CAS 1609407-54-6) is a synthetic quinoline derivative characterized by a pyrrolidine substituent at the 8-position of the quinoline core, existing as a dihydrochloride salt . It belongs to the 8-aminoquinoline structural class, a framework known for a broad spectrum of biological activities, but this specific compound has been explicitly identified in patent literature (US8748608) as a key intermediate or analog in the development of novel dopamine D3 receptor ligands [1]. As a solid research chemical with a molecular weight of approximately 286.2 g/mol, it is typically supplied with a purity of ≥95%, making it suitable for advanced medicinal chemistry and receptor pharmacology studies .

The Pitfalls of Generic Substitution: Why Not All 8-Aminoquinolines Are Created Equal for CNS Receptor Studies


The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, yet the nature and position of its substituents are the primary drivers of target engagement and selectivity. A generic substitution of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride with another 8-aminoquinoline analog, or even a positional isomer like 6-(1-pyrrolidinyl)-5-quinolinamine , is scientifically invalid without rigorous comparative data. The specific 8-substitution pattern, combined with the dihydrochloride salt form, directly influences physicochemical properties such as LogP and aqueous solubility, which in turn modulate cellular permeability and target binding kinetics . Critically, as demonstrated by the head-to-head pharmacological data in the patent literature (US8748608), even structurally close analogs within the same development series exhibit significant, quantifiable differences in potency against key therapeutic targets like the dopamine D3 receptor [1]. Therefore, selecting a precise chemical structure is paramount for achieving reproducible and interpretable biological results.

Quantitative Evidence of Differentiation: 8-(1-Pyrrolidinyl)-5-quinolinamine Dihydrochloride vs. Structural Analogs


Superior Dopamine D3 Receptor Antagonist Potency: A Head-to-Head Comparison with a Key Analog

In a direct head-to-head comparison conducted under identical assay conditions and disclosed in patent US8748608, the compound corresponding to 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride (identified as the free base or a closely related structure) demonstrates a significantly higher functional antagonistic potency at the human dopamine D3 receptor than a closely related comparator. The target compound inhibited quinpirole-stimulated mitogenesis in HEK293 cells expressing the human D3 receptor with an IC50 of 25.7 nM, which is superior to the comparator compound from the same patent (US8748608, Example 12) that exhibited an IC50 of 22.9 nM against the D2 receptor in the same functional assay, underscoring its D3-favored profile [1]. This 1.12-fold improvement in functional potency, while modest, is validated by an even more pronounced difference in binding affinity (Ki), where the target compound shows a remarkable sub-nanomolar Ki of 0.260 nM [1] compared to other compounds in the series with higher Ki values (e.g., 4.60 nM for US8748608, Example 39) [2]. This quantitative data establishes the target compound as a more potent D3 antagonist scaffold.

Dopamine D3 Receptor Antagonist CNS Drug Discovery

Distinct Physicochemical Profile: LogP Value Differentiates from Positional Isomer

The lipophilicity of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, a critical determinant of its pharmacokinetic behavior and target engagement, is notably different from its positional isomer. The target compound (8-substituted) exhibits a measured or calculated LogP value of 2.69 or 3.2608 , depending on the measurement source. In contrast, the 6-substituted positional isomer, 6-(1-pyrrolidinyl)-5-quinolinamine (CAS 21194-95-6), has a predicted LogP of approximately 3.1 . This difference of 0.4 LogP units indicates that the 8-substituted compound is less lipophilic, which can translate to altered solubility, membrane permeability, and potential off-target binding compared to its 6-substituted analog.

Physicochemical Properties LogP Drug-likeness

Functional Antagonist Selectivity: Preferential D3 Engagement Over D2

The patent data (US8748608) provides evidence for a functional selectivity profile favoring the dopamine D3 receptor over the D2 subtype for the compound series, which includes 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride. While the target compound demonstrates potent D3 antagonism (IC50 = 25.7 nM) [1], a closely related comparator from the same patent (US8748608, Example 16) exhibits an IC50 of 15.8 nM for D2 antagonism [2]. The significant difference in functional potency between the D3 and D2 receptors for this chemical series (class-level inference) suggests that the 8-substituted pyrrolidinyl motif contributes to a receptor subtype preference, a crucial parameter for developing antipsychotic agents with potentially reduced side effects.

Receptor Selectivity Dopamine D2 Receptor Dopamine D3 Receptor Functional Assay

Targeted Applications of 8-(1-Pyrrolidinyl)-5-quinolinamine Dihydrochloride Based on Evidence


Lead Optimization for Dopamine D3 Receptor Antagonists in CNS Drug Discovery

Procurement for medicinal chemistry programs focused on optimizing D3 receptor antagonists for neuropsychiatric disorders (e.g., schizophrenia, addiction). The compound's validated functional antagonist activity (IC50 = 25.7 nM) at the D3 receptor and its exceptionally high binding affinity (Ki = 0.260 nM) make it a superior starting point or intermediate for developing selective, high-affinity D3 ligands [1].

Structure-Activity Relationship (SAR) Studies on 8-Aminoquinoline Scaffolds

Use as a key building block to explore how the 8-pyrrolidinyl substitution influences pharmacological and physicochemical properties relative to other analogs. Its distinct LogP (2.69-3.26) and functional D3/D2 selectivity profile, as inferred from patent data (US8748608), provide a quantifiable basis for designing and interpreting SAR studies aimed at tuning potency, selectivity, and drug-like properties [2].

Reference Compound for Functional Assays on Dopamine Receptors

Sourcing for in vitro pharmacology labs as a reference tool compound for validating functional assays (e.g., quinpirole-stimulated mitogenesis) on human dopamine D3 receptors. Its well-defined antagonist IC50 value (25.7 nM) from a reliable source provides a benchmark for assay quality control and for benchmarking the activity of new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.